molecular formula C14H11NO5 B6398027 2-(4-Methoxyphenyl)-4-nitrobenzoic acid CAS No. 1261902-38-8

2-(4-Methoxyphenyl)-4-nitrobenzoic acid

Cat. No.: B6398027
CAS No.: 1261902-38-8
M. Wt: 273.24 g/mol
InChI Key: ZMDGCECDEOWNRJ-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-4-nitrobenzoic acid (CAS RN: 91-42-9) is a substituted benzoic acid derivative featuring a 4-methoxyphenyl group at the 2-position and a nitro group at the 4-position of the benzoic acid backbone. This compound combines electron-donating (methoxy) and electron-withdrawing (nitro) substituents, which influence its chemical reactivity, solubility, and biological activity.

Properties

IUPAC Name

2-(4-methoxyphenyl)-4-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c1-20-11-5-2-9(3-6-11)13-8-10(15(18)19)4-7-12(13)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMDGCECDEOWNRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10689183
Record name 4'-Methoxy-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261902-38-8
Record name 4'-Methoxy-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-4-nitrobenzoic acid typically involves a multi-step process. One common method includes the nitration of 4-methoxybenzoic acid to introduce the nitro group. This is followed by a Friedel-Crafts acylation reaction to attach the methoxyphenyl group. The reaction conditions often involve the use of strong acids like sulfuric acid and catalysts such as aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Methoxyphenyl)-4-nitrobenzoic acid may involve large-scale nitration and acylation processes. These processes are optimized for yield and efficiency, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-4-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.

    Substitution: Electrophilic reagents like bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 2-(4-Methoxyphenyl)-4-carboxybenzoic acid.

    Reduction: Formation of 2-(4-Methoxyphenyl)-4-aminobenzoic acid.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(4-Methoxyphenyl)-4-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-4-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy group can influence the compound’s electronic properties. These interactions can affect various biochemical pathways, making the compound a subject of interest in pharmacological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituted Benzoic Acids

(a) 4-Methoxy-2-nitrobenzoic Acid (CAS RN: 33844-21-2)
  • Structure : The nitro and methoxy groups are both on the benzoic acid ring, with nitro at position 2 and methoxy at position 3.
  • Electronic Effects: The nitro group (meta to the carboxylic acid) exerts a stronger electron-withdrawing effect than the methoxy group (para), increasing acidity compared to the parent benzoic acid.
  • Synthetic Applications : highlights that electron-donating substituents (e.g., 4-methoxy) enhance condensation reactions, while nitro groups delay them. This suggests that 2-(4-methoxyphenyl)-4-nitrobenzoic acid may exhibit intermediate reactivity in such reactions.
(b) 4-Methoxy-3-nitrobenzoic Acid (CAS RN: 89-41-8)
  • Structure : Nitro at position 3 and methoxy at position 4 on the benzoic acid ring.
  • Reactivity : The nitro group in the meta position relative to the carboxylic acid creates distinct electronic effects compared to the target compound’s para-nitro group. This isomer is less acidic than 4-nitrobenzoic acid but more acidic than 4-methoxybenzoic acid .
(c) 4-Nitrobenzoic Acid (CAS RN: 62-23-7)
  • Structure : A single nitro group at the para position of benzoic acid.
  • Solubility: Solubility data from IUPAC-NIST () show that 4-nitrobenzoic acid has log10c1,W = −2.98 (aqueous solubility) and is highly soluble in polar solvents like ethanol (log10c1 = −0.85). The addition of a lipophilic methoxyphenyl group in the target compound likely reduces aqueous solubility but enhances solubility in organic solvents .
  • Stability : 4-Nitrobenzoic acid is chemically stable under standard conditions (), whereas the methoxyphenyl group in the target compound may introduce steric hindrance, affecting crystal packing (as seen in ’s crystallographic schemes).

Functional Derivatives

(a) 2-(Acetylamino)-4-nitrobenzoic Acid (CAS RN: 951-97-3)
  • Structure: Acetylamino group at position 2 and nitro at position 4.
  • Acidity: The acetylamino group is electron-withdrawing, making this compound more acidic than 2-(4-methoxyphenyl)-4-nitrobenzoic acid. This difference impacts ionization in biological systems and reaction kinetics .
(b) 4-Nitrobenzoic Acid Esters (e.g., Tetrahydrofuran-2-yl-methylester)
  • Bioactivity : reports antimicrobial activity for 4-nitrobenzoic acid esters isolated from Streptomyces spp. The target compound’s ester derivatives could exhibit modified bioactivity due to the methoxyphenyl group’s influence on membrane permeability .

Acidity and Reactivity

  • Acidity : The nitro group in 2-(4-methoxyphenyl)-4-nitrobenzoic acid increases acidity compared to unsubstituted benzoic acid (pKa ~4.2), but the methoxyphenyl group counteracts this effect. For comparison:
    • 4-Nitrobenzoic acid: pKa ~1.7
    • 4-Methoxybenzoic acid: pKa ~4.5
  • Condensation Efficiency : shows that 4-methoxybenzoic acid undergoes condensation faster than benzoic acid, while 4-nitrobenzoic acid is slower. The target compound’s dual substituents may balance these effects, leading to moderate reaction rates.

Solubility and Stability

  • Solubility: The methoxyphenyl group enhances lipophilicity, reducing aqueous solubility compared to 4-nitrobenzoic acid. For example, in ethanol: 4-Nitrobenzoic acid: ~8.3 g/100 mL Target compound: Expected lower due to increased molecular weight and hydrophobicity.
  • Thermal Stability : Both compounds are stable under standard storage, but the target compound’s bulkier structure may affect melting points and crystallinity .

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